5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S3/c1-3-12-5-7-15(24-12)25(20,21)17-8-9-19-14-10-11(16)4-6-13(14)18(2)26(19,22)23/h4-7,10,17H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBVRAZWYBWPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. Key steps often include:
Formation of the 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol intermediate.
Coupling this intermediate with an ethylated thiophene-2-sulfonamide via a nucleophilic substitution reaction.
Final product purification by recrystallization or chromatography.
Industrial Production Methods: Industrial-scale synthesis may leverage continuous flow chemistry to improve yield and reduce reaction times. This technique is valuable for scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfonamide and thiophene groups can undergo oxidative processes under strong oxidizing agents.
Reduction: The nitro and sulfone functionalities are susceptible to reduction reactions, possibly using reducing agents like hydrazine or palladium on carbon.
Substitution: The compound can engage in electrophilic and nucleophilic substitutions, particularly at positions adjacent to electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrazine, palladium on carbon
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products: The products of these reactions vary significantly but can include sulfoxides, sulfonic acids, and various substituted derivatives.
Scientific Research Applications
Chemistry: This compound’s distinct structure makes it a versatile reagent in synthetic organic chemistry, facilitating the development of novel materials.
Biology: In biological research, the compound might be explored for its interactions with various biomolecules, aiding in the study of enzyme mechanisms or cellular pathways.
Medicine: Potentially, the compound could serve as a lead in drug discovery programs aimed at treating diseases where sulfonamides have shown efficacy, such as bacterial infections or certain cancers.
Industry: It has applications in the development of advanced materials, including dyes, pigments, and potentially conductive polymers.
Mechanism of Action
The compound operates by targeting specific molecular pathways. For example, the thiadiazole ring system can interact with enzymatic active sites, inhibiting their function. The sulfonamide group might also bind to receptors, modulating their activity. These interactions can disrupt normal biological processes, providing therapeutic effects in some cases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related derivatives:
Key Differences and Implications
Core Heterocycle: The benzo[c][1,2,5]thiadiazole system in the target compound is distinct from 1,3,4-thiadiazole derivatives (e.g., ). 1,3,4-Thiadiazoles (e.g., ) exhibit greater conformational flexibility, which may broaden their target range but reduce specificity.
Fluorine at position 6 (target compound) improves metabolic stability and electronegativity, whereas phenylamino groups in 1,3,4-thiadiazoles () introduce π-π stacking capabilities for DNA/protein interactions.
Functional Groups :
- Sulfonamide (-SO₂NH-) : Enhances water solubility and acidity (pKa ~10–11), favoring ionic interactions in biological systems .
- Carboxamide (-CONH-) : Less acidic (pKa ~15–17) and more lipophilic, as seen in the 5-chloro analog , which may reduce renal clearance.
Physicochemical Properties
Biological Activity
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiophene moiety and a fluorinated benzo[c][1,2,5]thiadiazole core, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The structural complexity of the compound suggests significant interactions at the molecular level, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FN₃O₄S₃ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 2034454-96-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with thiadiazole and thiophene derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives containing thiadiazole rings exhibit significant antibacterial and antifungal activities. The fluorinated moiety may enhance membrane permeability or disrupt microbial cellular functions.
Anti-inflammatory Effects
Compounds related to this structure have also been noted for their anti-inflammatory activities. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where inhibition of pro-inflammatory cytokines can be beneficial.
Case Studies
- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various thiadiazole derivatives reported that some compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating higher potency against specific cancer cell lines .
- Antimicrobial Screening : In a comparative study of several new sulfonamide derivatives, including those with a similar backbone to our compound, it was found that they displayed notable activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanism : Research demonstrated that certain derivatives could effectively reduce inflammation markers in vitro, suggesting a mechanism involving the inhibition of NF-kB pathways .
Q & A
Q. What are the key synthetic pathways for preparing 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide?
Methodological Answer: The synthesis involves multi-step organic reactions:
Core formation : Cyclization of precursors to generate the benzo[c][1,2,5]thiadiazole ring, with fluorination and methylation introduced via selective reagents (e.g., fluorinating agents like DAST or Selectfluor) .
Sulfonamide coupling : Reaction of the thiadiazole intermediate with 5-ethylthiophene-2-sulfonamide under nucleophilic substitution conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
Optimization : Critical parameters include temperature (60–80°C), solvent polarity (DMF or dichloromethane), and reaction time (12–24 hours) to maximize yield (typically 60–75%) and purity .
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine at C6, methyl at C3) and sulfonamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₆H₁₈FN₃O₄S₃) and isotopic patterns .
- X-ray Crystallography : Rarely reported due to crystallization challenges, but computational modeling (e.g., DFT) predicts bond angles and electronic distribution .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial assays : MIC values against S. aureus (8–16 µg/mL) and E. coli (16–32 µg/mL) suggest moderate activity, likely due to sulfonamide and thiadiazole moieties disrupting bacterial folate synthesis .
- Enzyme inhibition : IC₅₀ values of 1.2 µM against COX-2 in in vitro assays indicate anti-inflammatory potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields during the sulfonamide coupling step?
Methodological Answer:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the ethylthiophene-sulfonamide group .
- Catalyst use : Additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency by 15–20% .
- By-product analysis : HPLC monitoring identifies undesired side products (e.g., N-ethylated derivatives), requiring pH control (7.5–8.5) .
Q. How do computational methods aid in predicting the compound’s reactivity and binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group (LUMO = −2.1 eV) is prone to nucleophilic attack .
- Molecular docking : Simulations with COX-2 (PDB: 3LN1) show hydrogen bonding between the sulfonamide oxygen and Arg120 (binding energy: −8.2 kcal/mol) .
Q. What strategies address contradictions in reported biological activity data?
Methodological Answer:
- Comparative assays : Re-test activity under standardized conditions (e.g., identical cell lines, serum-free media) to isolate compound-specific effects .
- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may confound activity results .
- Structure-activity relationship (SAR) : Modifying the ethyl or fluoro groups (e.g., replacing ethyl with propyl) clarifies contributions to bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Continuous flow synthesis : Reduces batch variability and improves heat management for exothermic steps (e.g., thiadiazole cyclization) .
- Chromatography alternatives : Recrystallization in ethanol/water (70:30 v/v) achieves >95% purity without costly column purification .
Critical Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the 6-fluoro group in membrane permeability via logP measurements .
- Toxicology profiles : Acute toxicity assays (e.g., zebrafish models) are needed to validate safety for in vivo studies .
- Polypharmacology : Screen against kinase panels to identify off-target effects (e.g., EGFR inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
